(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine
Overview
Description
(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine: is a chemical compound with the molecular formula C6H6F3N3 and a molecular weight of 177.13 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a trifluoromethyl group at the 2-position and a methanamine group at the 5-position of the pyrimidine ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with an amine source under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is of interest due to its potential biological activity. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable for creating products with specific characteristics .
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(2-(Trifluoromethyl)pyridin-3-YL)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(4-(Trifluoromethyl)pyrimidin-2-YL)methanamine: Similar structure but with the trifluoromethyl group at the 4-position and the methanamine group at the 2-position.
Uniqueness: (2-(Trifluoromethyl)pyrimidin-5-YL)methanamine is unique due to the specific positioning of the trifluoromethyl and methanamine groups on the pyrimidine ring. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-ethyl-N-methylpyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-7-9-4-6(8-2)5-10-7/h4-5,8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAIAYPPUVKXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697624 | |
Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-92-0 | |
Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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